molecular formula C10H10F2O2 B8801361 3-(2,5-Difluoro-4-methoxyphenyl)propanal

3-(2,5-Difluoro-4-methoxyphenyl)propanal

Cat. No.: B8801361
M. Wt: 200.18 g/mol
InChI Key: PRYFTMWNWYZQGT-UHFFFAOYSA-N
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Description

3-(2,5-Difluoro-4-methoxyphenyl)propanal is a fluorinated aromatic aldehyde with a methoxy substituent on the phenyl ring.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-(2,5-difluoro-4-methoxyphenyl)propanal

InChI

InChI=1S/C10H10F2O2/c1-14-10-6-8(11)7(3-2-4-13)5-9(10)12/h4-6H,2-3H2,1H3

InChI Key

PRYFTMWNWYZQGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CCC=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Methylthio)propanal

  • Structure : Features a methylthio (-SCH₃) group instead of the difluoro-methoxy-phenyl moiety.
  • Applications : A key odor-active compound in roasted peanuts and other foods, with high odor activity values (OAVs) due to its popcorn-like aroma .
  • Reactivity : Generated via Maillard reaction pathways during thermal processing, similar to thiazoles and thiophenes .
  • Key Data :

    Property 3-(Methylthio)propanal
    Molecular Formula C₄H₈OS
    Role in Flavor Dominant in roasted nut flavors (OAV >100)
    Stability Degrades under prolonged heat

3-(Ethylthio)propanal

  • Structure : Contains an ethylthio (-SC₂H₅) group.
  • Applications: Imparts sulfurous, savory notes in food matrices; detected in BC10 samples via principal component analysis (PCA) .
  • Behavior in PCA: Exhibits distinct correlation patterns (negative for PC2 in minor volatiles but positive in major volatiles) due to its strong sensory impact .

3-(2-Methoxyphenyl)propanoic Acid

  • Structure: Methoxyphenyl group attached to a propanoic acid chain (vs. propanal in the target compound).
  • Physicochemical Properties: Property 3-(2-Methoxyphenyl)propanoic Acid Molecular Weight 180.20 g/mol Melting Point 85–89°C CAS RN 6342-77-4
  • Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its aromatic-acid hybrid structure .

General Propanal Derivatives

  • Atmospheric Behavior : Propanal exhibits slower atmospheric variability compared to acetone, with minimal interference from local sources .
  • Detection Methods: Quantified via GC-EIMS and NO⁺ToF-CIMS, demonstrating high correlation (R² = 0.978) in comparative studies .

Key Research Findings and Implications

Methoxy Group: Enhances solubility in polar solvents compared to non-functionalized propanals. Thio vs. Oxygenated Groups: Sulfur-containing analogs (e.g., 3-(methylthio)propanal) dominate flavor chemistry, while oxygenated derivatives (e.g., methoxyphenyl propanals) are more relevant in synthetic organic chemistry .

Thermal Stability :

  • Fluorinated propanals like 3-(2,5-Difluoro-4-methoxyphenyl)propanal are expected to exhibit higher thermal stability than sulfur-containing analogs, which degrade into disulfides and trisulfides under roasting conditions .

Analytical Challenges :

  • Differentiation of structurally similar propanals requires advanced techniques like GC-olfactometry and PCA to resolve overlapping sensory and chemical profiles .

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